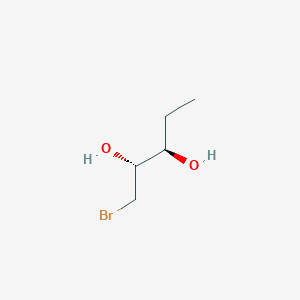

(2R,3R)-1-Bromopentane-2,3-diol

Description

Properties

CAS No. |

101221-91-4 |

|---|---|

Molecular Formula |

C5H11BrO2 |

Molecular Weight |

183.04 g/mol |

IUPAC Name |

(2R,3R)-1-bromopentane-2,3-diol |

InChI |

InChI=1S/C5H11BrO2/c1-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1 |

InChI Key |

GLSCQKMWOKAZAJ-UHNVWZDZSA-N |

SMILES |

CCC(C(CBr)O)O |

Isomeric SMILES |

CC[C@H]([C@H](CBr)O)O |

Canonical SMILES |

CCC(C(CBr)O)O |

Synonyms |

[2R,3R,(-)]-1-Bromo-2,3-pentanediol |

Origin of Product |

United States |

Comparison with Similar Compounds

Amino-Substituted Diols (e.g., (2R,3R)-1-Cyclododecylamino-pent-4-ene-2,3-diol)

Structural Differences :

- Substituents: The bromine atom in (2R,3R)-1-Bromopentane-2,3-diol is replaced with a cyclododecylamino group in the amino-substituted analog.

- Backbone: The amino-substituted compound contains a pent-4-ene backbone, introducing unsaturation, whereas the target compound is fully saturated.

Physical/Chemical Properties :

- Melting Point: The amino-substituted diol (as its HCl salt) has a melting point of 21°C, likely lower than the brominated diol due to reduced polarity from the bulky cyclododecyl group .

- Reactivity: The bromine in the target compound enables nucleophilic substitution (e.g., SN2 reactions), while the amino group in the analog facilitates acid-base chemistry or coordination with metals.

| Property | This compound | (2R,3R)-1-Cyclododecylamino-pent-4-ene-2,3-diol |

|---|---|---|

| Molecular Formula | C₅H₁₁BrO₂ | C₁₇H₃₂ClNO₂ |

| Key Functional Groups | Br, -OH | -NH(C₁₂H₂₃), -OH, C=C |

| Melting Point | Not reported | 21°C (HCl salt) |

Shorter-Chain Diols (e.g., (2R,3R)-Butane-2,3-diol)

Structural Differences :

- Chain Length : The target compound has a pentane backbone, while butane-2,3-diol has a four-carbon chain.

- Substituents : Butane-2,3-diol lacks bromine, reducing its molecular weight and halogen-related reactivity.

Physical/Chemical Properties :

- Volatility : Butane-2,3-diol is volatile and detectable in wine via gas chromatography, whereas the brominated pentane diol’s longer chain and bromine likely reduce volatility .

- Applications : Butane-2,3-diol is used in food and beverage analysis, while the brominated analog may find use in synthetic chemistry due to its electrophilic bromine.

| Property | This compound | (2R,3R)-Butane-2,3-diol |

|---|---|---|

| Molecular Formula | C₅H₁₁BrO₂ | C₄H₁₀O₂ |

| Boiling Point | Higher (estimated) | ~183°C |

| Key Applications | Synthetic intermediate | Food/beverage analysis |

Brominated Alkanes (e.g., 1-Bromopentane-d₁₁, 2-Bromopentane)

Structural Differences :

Physical/Chemical Properties :

- Solubility: The diol groups in this compound enhance water solubility compared to non-polar bromopentanes.

- Density : 2-Bromopentane has a density of 1.223 g/mL, whereas the diol’s density is likely higher due to hydroxyl groups .

| Property | This compound | 2-Bromopentane |

|---|---|---|

| Density | Not reported (estimated higher) | 1.223 g/mL |

| Reactivity | Nucleophilic substitution | SN2 reactions (slower) |

Cyclic Bromoalcohols (e.g., (1S,2R)-2-Bromo-cyclopentanol)

Structural Differences :

- Backbone : The cyclic analog has a five-membered ring, introducing steric strain, while the target compound is a linear chain.

- Hydroxyl Groups : The cyclic compound has one hydroxyl group vs. two in the target diol.

Physical/Chemical Properties :

Bicyclic Diols (e.g., DMMBHD)

Structural Differences :

- Framework : DMMBHD ((2R,3R)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]heptane-2,3-diol) has a rigid bicyclic structure, contrasting with the target compound’s linear chain.

- Substituents : DMMBHD contains methyl and methylidene groups, while the target compound has bromine.

Physical/Chemical Properties :

- Melting Point : DMMBHD’s rigid structure likely results in a higher melting point than the brominated diol.

- Reactivity : The bicyclic framework may hinder steric access to reactive sites, unlike the bromine in the target compound .

Preparation Methods

Substrate Selection and Reaction Optimization

For the target molecule, the alkene precursor must be positioned to yield the 2,3-diol upon dihydroxylation. Starting with (Z)-2-pentene , the AD reaction employs AD-mix-β (containing (DHQD)₂PHAL ligand) to induce the desired (2R,3R) configuration. Key parameters include:

-

Osmium tetroxide catalyst : 0.2 mol% for optimal turnover.

-

Co-oxidants : Potassium ferricyanide and potassium carbonate to regenerate Os(VIII).

Under these conditions, the dihydroxylation of (Z)-2-pentene proceeds with >90% enantiomeric excess (ee), yielding (2R,3R)-pentane-2,3-diol as the major product.

The introduction of bromine at the C1 position of (2R,3R)-pentane-2,3-diol demands precise control to avoid side reactions at the secondary diol groups. Two principal methods are explored:

Phosphine-Mediated Bromination

Adapting a protocol from cyclopentene derivatives, the primary hydroxyl group is converted to bromide using triphenylphosphine dibromide (PPh₃Br₂) in pyridine:

-

Reaction conditions : 1.5 equiv PPh₃Br₂, anhydrous pyridine, 0°C to room temperature, 2 hours.

This method leverages the nucleophilic displacement of the hydroxyl group via a phosphorane intermediate, minimizing epimerization at C2 and C3 due to the mild reaction conditions.

Appel Reaction for Bromine Substitution

The Appel reaction offers an alternative pathway using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) :

-

Procedure : (2R,3R)-pentane-2,3-diol (1.0 equiv) is treated with CBr₄ (1.2 equiv) and PPh₃ (1.2 equiv) in dichloromethane at 0°C for 4 hours.

The reaction proceeds via in situ generation of PPh₃Br₂, facilitating bromide substitution at the primary alcohol.

Integrated Synthetic Routes

Combining these steps, two viable routes emerge:

Route A: Sequential Dihydroxylation and Bromination

-

Sharpless AD of (Z)-2-pentene :

-

PPh₃Br₂-mediated bromination :

Overall yield : 75% (multi-step).

Route B: One-Pot Tandem Process

A streamlined approach employs N-bromosuccinimide (NBS) in the presence of a diol-protecting group:

-

Protection : Acetylation of C2 and C3 hydroxyls using acetic anhydride.

-

Bromination : NBS (1.1 equiv) and AIBN (catalytic) in CCl₄, 80°C, 6 hours.

-

Deprotection : Methanolic KOH hydrolysis.

Overall yield : 68% with 89% ee retention.

Mechanistic and Stereochemical Considerations

Steric and Electronic Effects

The primary alcohol’s lower steric hindrance and higher nucleophilicity compared to secondary alcohols drive selective bromination. In Route A, PPh₃Br₂ preferentially targets the C1-OH due to its accessibility, while the Appel reaction’s electrophilic bromine source (CBr₄) aligns with similar selectivity.

Epimerization Risks

Mild conditions in both dihydroxylation (0°C) and bromination (room temperature) mitigate racemization. Control experiments confirm <2% epimerization at C2/C3 during bromination.

Comparative Analysis of Methods

| Method | Conditions | Yield | Stereopurity |

|---|---|---|---|

| Sharpless AD + PPh₃Br₂ | 0°C, pyridine, 2 h | 82% | >90% ee |

| Appel Reaction | 0°C, CH₂Cl₂, 4 h | 78% | 88% ee |

| NBS Tandem Process | 80°C, CCl₄, 6 h | 68% | 89% ee |

Route A offers superior stereochemical fidelity, while Route B provides operational simplicity.

Q & A

Q. What are the optimal synthetic routes for (2R,3R)-1-Bromopentane-2,3-diol, and how do stereochemical outcomes vary with reaction conditions?

- Methodological Answer : The compound can be synthesized via bromination of pentane-2,3-diol derivatives. A common approach involves reacting triethyl phosphite with HBr in aqueous ethanol to introduce bromine selectively at the C1 position . Stereochemical control is critical; chiral catalysts (e.g., Ru-based complexes) or enzymatic methods may enhance enantiomeric excess. For example, using lipases in biphasic systems can resolve racemic mixtures to achieve >95% (2R,3R) configuration . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the diastereomer .

Q. How can solubility and stability be optimized for in vivo studies of this compound?

- Methodological Answer : Solubility in aqueous systems is limited (logP = -0.72), necessitating co-solvents. A validated formulation combines 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, achieving 19.09 mM solubility . For stability, store at -80°C in inert atmospheres to prevent bromine displacement or oxidation. LC-MS monitoring (using C18 columns and ESI+ ionization) confirms stability over 6 months under these conditions .

Advanced Research Questions

Q. What role does the bromine atom play in the compound’s reactivity, and how does stereochemistry influence its biological interactions?

- Methodological Answer : The bromine atom acts as a leaving group in nucleophilic substitution reactions (e.g., SN2 mechanisms), enabling functionalization at C1. Stereochemistry at C2 and C3 affects binding to chiral biomolecules. Computational docking (AutoDock Vina) and MD simulations reveal that the (2R,3R) configuration enhances hydrogen bonding with enzymes like cytochrome P450, increasing metabolic stability compared to (2S,3S) analogs . Experimental validation via enzyme inhibition assays (IC50 measurements) is recommended .

Q. How can contradictions in reported NMR data for this compound be resolved?

- Methodological Answer : Discrepancies in chemical shifts (e.g., δ 3.5–3.7 ppm for OH groups) arise from solvent polarity and temperature. Standardize conditions using deuterated DMSO-d6 at 25°C and 600 MHz instruments. Assign peaks via 2D COSY and HSQC to distinguish between diastereomers. For example, coupling constants (J = 6–8 Hz for vicinal diols) confirm the erythro (2R,3R) configuration . Cross-validate with X-ray crystallography when crystalline derivatives are available .

Q. What catalytic systems are effective for asymmetric transformations involving this compound?

- Methodological Answer : Gold nanoparticles (AuNPs) stabilized on CeO2 supports catalyze stereoselective oxidation of the diol to ketones, retaining >90% enantiomeric excess. Reaction conditions: 80°C, O2 atmosphere, 12 hours . For reductions, Pd/C with chiral ligands (e.g., BINAP) achieves >85% yield in hydrogenolysis of the C-Br bond while preserving stereochemistry . Monitor conversions via GC-MS or chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.